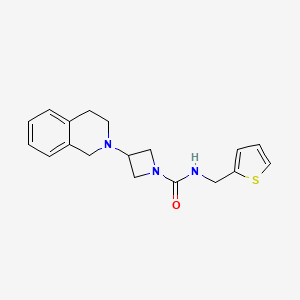

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Description

This compound features a unique azetidine-1-carboxamide scaffold substituted with a 3,4-dihydroisoquinoline moiety and a thiophen-2-ylmethyl group. The thiophene substituent contributes to lipophilicity and π-π stacking interactions, while the dihydroisoquinoline group may modulate target engagement, particularly in enzymes or receptors associated with methylation or kinase activity .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(19-10-17-6-3-9-23-17)21-12-16(13-21)20-8-7-14-4-1-2-5-15(14)11-20/h1-6,9,16H,7-8,10-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDQGHOKCHTZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Dihydroisoquinoline Moiety: This step may involve the use of isoquinoline derivatives and appropriate reagents to form the dihydroisoquinoline structure.

Attachment of the Thiophene Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like chromatography to purify the final product.

Scalability: Ensuring the process can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

Binding to Active Sites: Inhibiting or activating enzymes.

Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds and their biological activities:

Key Structural and Functional Differences

- Core Scaffold : The azetidine ring in the target compound introduces strain and rigidity compared to five- or six-membered rings (e.g., pyridine in EPZ015866), which may affect target binding kinetics and selectivity.

- Thiophene vs. Aryl Groups : The thiophen-2-ylmethyl group distinguishes the target compound from analogues with phenyl or fluorophenyl substituents. Thiophene’s electron-rich sulfur atom may enhance interactions with cysteine or metal ions in enzymatic pockets .

Physicochemical Properties

- Metabolic Stability : The azetidine ring may reduce susceptibility to oxidative metabolism compared to hydroxypropyl-linked compounds like EPZ015666 .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a member of the isoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H27N3O3S

- Molecular Weight : 449.6 g/mol

- IUPAC Name : N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide

The compound features a complex structure that includes a dihydroisoquinoline moiety and thiophene ring, which are known to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds derived from 3,4-dihydroisoquinoline scaffolds exhibit promising anticancer activity. For instance, a study demonstrated that certain derivatives showed potent inhibition against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. In vitro tests revealed that some derivatives achieved over 80% inhibition at a concentration of 1 µM, with the most potent compound exhibiting an IC50 value of 156 nM against PARP1 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives was synthesized and screened against various pathogens. The results indicated that specific structural modifications enhanced their efficacy against Pythium recalcitrans, a significant plant pathogen .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene and isoquinoline rings play critical roles in these interactions by providing specificity and enhancing binding affinity .

Study 1: PARP Inhibition

In a detailed analysis of 36 different derivatives based on the 3,4-dihydroisoquinoline structure, researchers focused on their inhibitory effects on PARP1 and PARP2. The study employed colorimetric assays to quantify enzyme activity and established structure-activity relationships (SAR) that guided further optimization of these compounds for enhanced potency .

Study 2: Antifungal Screening

Another significant study involved synthesizing derivatives of the compound and evaluating their antifungal activity against Pythium recalcitrans. The research utilized quantitative structure–activity relationship (QSAR) models to identify key structural features necessary for biological activity, leading to the development of more effective antifungal agents .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathogen | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | PARP1 | 156 nM | |

| Antimicrobial | Pythium recalcitrans | Various |

Table 2: Structure-Activity Relationships (SAR)

| Compound ID | Structural Features | Activity Level |

|---|---|---|

| Compound A | Unsubstituted | Low |

| Compound B | Methyl substitution | Moderate |

| Compound C | Thiophene ring present | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.